N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C10H11NO3. It is a derivative of benzodioxane, a bicyclic organic compound that contains a benzene ring fused with a dioxane ring.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as Alzheimer’s disease and epilepsy.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
Target of Action
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in the pathogenesis of Alzheimer’s disease. Inhibition of these enzymes can help improve cognitive function in Alzheimer’s patients.
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Acetylcholine is involved in many functions, including memory and learning, which are impaired in Alzheimer’s disease.
Result of Action
The inhibition of cholinesterase enzymes by this compound can lead to improved cognitive function in Alzheimer’s patients . Additionally, some derivatives of the compound have shown antibacterial activity, indicating a potential for a broad spectrum of biological effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide are largely determined by its interactions with various biomolecules. The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, is then further treated with different alkyl/aralkyl halides .
Cellular Effects
They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Molecular Mechanism
It is known that sulfonamides, a group of compounds to which it belongs, can inhibit carbonic anhydrase , which is an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction mixture is stirred at room temperature, and the product is isolated by precipitation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but contains a sulfonamide group instead of an acetamide group.
6-Acetyl-1,4-benzodioxane: Contains an acetyl group instead of an acetamide group.
1,4-Benzodioxane: The parent compound without any substituents.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit enzymes like carbonic anhydrase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRBXYNOOMXHSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340576 | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63546-19-0 | |
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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